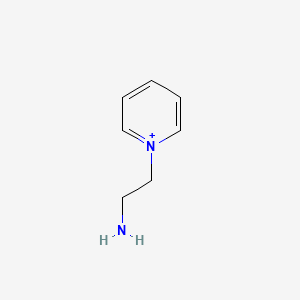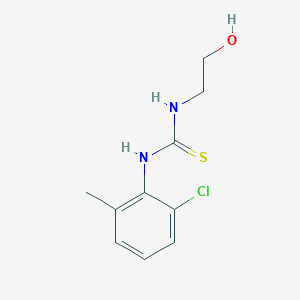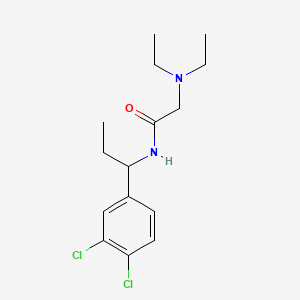![molecular formula C13H9NO4S B14650506 2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione CAS No. 53962-15-5](/img/structure/B14650506.png)
2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione is a complex organic compound with a unique structure that includes a phenoxathiine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione typically involves a series of condensation reactions. One common method involves the reaction of phenoxathiine with formylating agents followed by oximation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactions and real-time monitoring of reaction parameters to maintain product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organolithiums, and various oxidizing and reducing agents. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Mecanismo De Acción
The mechanism by which 2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione exerts its effects involves its interaction with specific molecular targets. It can act as a cholinesterase reactivator, which is useful in treating organophosphate poisoning. The compound binds to the active site of the enzyme, cleaving the phosphate-ester bond and reactivating the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
2-[(Hydroxyimino)methyl]imidazole: This compound shares a similar functional group but has a different core structure.
1-[(Hydroxyimino)methyl]-2-pyridinium chloride: Another compound with a similar functional group but different applications.
Uniqueness
Its ability to act as a cholinesterase reactivator sets it apart from other similar compounds .
Propiedades
Número CAS |
53962-15-5 |
|---|---|
Fórmula molecular |
C13H9NO4S |
Peso molecular |
275.28 g/mol |
Nombre IUPAC |
N-[(10,10-dioxophenoxathiin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9NO4S/c15-14-8-9-5-6-11-13(7-9)19(16,17)12-4-2-1-3-10(12)18-11/h1-8,15H |
Clave InChI |
ZYDRBSTYFYIACY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)
![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)


![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)


![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)

![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)

